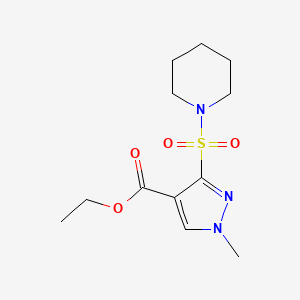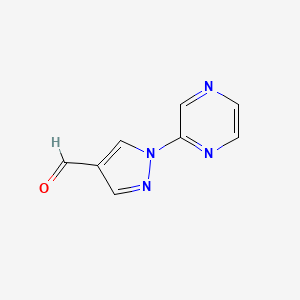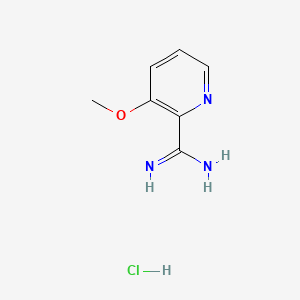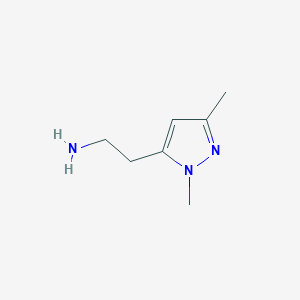
ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate, also known as PIPER-1, is an organosulfonamide-based compound that has been studied for its potential applications in the field of medicinal chemistry. PIPER-1 has been found to have a number of interesting properties, including strong binding affinity for various enzyme targets, and has been found to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2). Furthermore, PIPER-1 has been found to have a number of potential applications in the field of medicinal chemistry, including its use as an inhibitor of various enzymes, and as an anti-inflammatory agent.
Applications De Recherche Scientifique
Ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has been extensively studied in the field of medicinal chemistry, and has been found to have potential applications in the field of drug design and development. In particular, ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has been found to have strong binding affinity for various enzyme targets, and has been found to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2). Furthermore, ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has been found to have a number of potential applications in the field of medicinal chemistry, including its use as an inhibitor of various enzymes, and as an anti-inflammatory agent.
Mécanisme D'action
Ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has been found to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in the regulation of inflammation and pain. ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate binds to the active site of the enzyme, preventing the binding of arachidonic acid and thus inhibiting the production of prostaglandins.
Effets Biochimiques Et Physiologiques
Ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has been found to have a number of physiological effects, including its ability to act as an anti-inflammatory agent. In particular, ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has been found to inhibit the production of prostaglandins, which are involved in the regulation of inflammation and pain. Furthermore, ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has also been found to have anti-tumor effects, and has been found to be effective in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate in laboratory experiments is its strong binding affinity for various enzyme targets, and its ability to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2). Furthermore, ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has been found to be relatively stable and is easy to synthesize. However, one of the main limitations of using ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with in certain types of experiments.
Orientations Futures
The potential applications of ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate in the field of medicinal chemistry are numerous, and there are a number of directions that can be taken in order to further explore its potential. For example, further research could be conducted into its ability to act as an inhibitor of various enzymes, and its potential as an anti-inflammatory agent. Additionally, further research could be conducted into its potential as an anti-tumor agent, and its ability to target specific types of cancer. Furthermore, further research could be conducted into its ability to act as an inhibitor of various enzymes, and its potential as an anti-inflammatory agent. Finally, further research could be conducted into its potential as an anti-microbial agent, and its ability to inhibit the growth of various types of bacteria.
Propriétés
IUPAC Name |
ethyl 1-methyl-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-3-19-12(16)10-9-14(2)13-11(10)20(17,18)15-7-5-4-6-8-15/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDVZBYLABPRKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)N2CCCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1455278.png)




![2-Imidazo[1,2-a]pyridin-2-ylbutanoic acid hydrochloride](/img/structure/B1455286.png)


![4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1455289.png)




